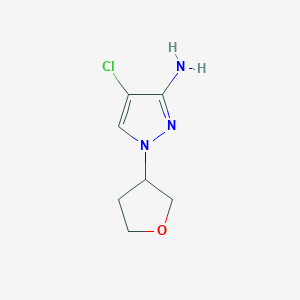

4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine

Description

4-Chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, an amine group at position 3, and a tetrahydrofuran (oxolane) ring attached via position 1. This compound is part of a broader class of pyrazol-3-amine derivatives, which are of significant interest in medicinal and synthetic chemistry due to their versatile biological activities and structural tunability .

The oxolane substituent enhances solubility compared to purely aromatic substituents, while the chlorine atom at position 4 introduces electronic effects that may influence reactivity and binding interactions. Its molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 217.65 g/mol (calculated based on analogs in ).

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

4-chloro-1-(oxolan-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C7H10ClN3O/c8-6-3-11(10-7(6)9)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10) |

InChI Key |

CTIXZJCFIJZCCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine typically follows a multi-step approach involving:

- Formation of the pyrazole ring system with appropriate substitution.

- Introduction of the chloro substituent at the 4-position of the pyrazole.

- Attachment of the oxolan-3-yl substituent at the nitrogen (N-1) of the pyrazole ring.

These steps require careful control of reaction conditions, reagents, and purification techniques to achieve high yield and purity.

Formation of the Pyrazole Ring

- Method: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors under acidic or basic conditions.

- Details: Hydrazine reacts with β-dicarbonyl compounds to form the pyrazole core. The choice of substituents on the dicarbonyl compound determines the substitution pattern on the pyrazole ring.

- Reaction Conditions: Typically performed in polar solvents, sometimes under reflux, with pH control to favor cyclization.

Attachment of the Oxolan-3-yl Group

- Method: Alkylation or nucleophilic substitution at the N-1 position of the pyrazole ring with an oxolan-3-yl halide or equivalent electrophile.

- Typical Reagents: Oxolan-3-yl bromide or tosylate derivatives are reacted with the pyrazol-3-amine under basic conditions to form the N-substituted product.

- Reaction Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures; bases like potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen.

- Industrial Scale: Continuous flow reactors may be used to optimize yield and minimize impurities.

Purification and Characterization

- Crystallization: Cooling crystallization is favored to exploit solubility differences at lower temperatures, often combined with evaporative crystallization for enhanced purity.

- Filtration and Washing: Vacuum filtration followed by washing with cold solvents such as cyclopentyl methyl ether to remove impurities.

- Analytical Characterization:

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound; acidic/basic medium | Cyclization to form pyrazole core |

| 2 | 4-Chloro substitution | Chlorinating agent (e.g., POCl₃, NCS) | Electrophilic substitution at C-4 position |

| 3 | N-1 Oxolan-3-yl substitution | Oxolan-3-yl halide + base (K₂CO₃, NaH) | Nucleophilic substitution on pyrazole nitrogen |

| 4 | Purification | Cooling crystallization, evaporative crystallization, filtration | Achieves high purity and crystalline product |

Research Findings and Optimization Notes

- The pyrazole ring formation is highly sensitive to pH and temperature; optimizing these parameters increases yield and reduces by-products.

- Chlorination at the 4-position requires precise stoichiometry to avoid over-chlorination or side reactions.

- The alkylation step benefits from using polar aprotic solvents and strong bases to promote nucleophilicity of the pyrazole nitrogen.

- Continuous flow synthesis techniques have been reported to improve scalability and environmental footprint of the process.

- Crystallization methods combining cooling and evaporation, with controlled seeding, enhance crystal quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloro group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of dechlorinated or hydrogenated products.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Heterocycles

4-Chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it a valuable intermediate in organic synthesis.

Reactivity Profile

The compound can participate in multiple types of reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction can be performed with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions are possible at the pyrazole ring or the oxolan group.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Corresponding oxo derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced amine derivatives |

| Substitution | Sodium hydride, Potassium carbonate | Substituted pyrazole derivatives |

Biological Activities

Antimicrobial Properties

Research indicates that 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine exhibits potential antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anticancer Research

The compound has been explored for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Medicinal Chemistry

Therapeutic Potential

Due to its ability to interact with biological targets, 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is being investigated as a potential therapeutic agent. Its mechanism of action involves binding to enzymes or receptors, modulating their activity, which could lead to significant biological effects.

Case Studies

-

Anticancer Activity Against PANC-1 Cells

- A study evaluated the cytotoxic effects of various pyrazole derivatives, including 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine, on pancreatic ductal adenocarcinoma (PANC-1) cell lines. Results indicated selective cytotoxicity, highlighting its potential as a lead compound for further development targeting pancreatic cancer.

-

Antimicrobial Efficacy

- In a series of experiments assessing the antimicrobial properties of different pyrazole derivatives, 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine demonstrated significant inhibition against several pathogenic bacteria. This positions it as a promising candidate for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituent effects:

Physicochemical Properties

- Solubility : The oxolane group in the target compound improves water solubility compared to analogs with lipophilic substituents (e.g., 2-chlorobenzyl in ).

- Lipophilicity (logP) : Predicted to be lower than chlorobenzyl derivatives (e.g., logP ~1.5–2.0 vs. ~3.0 for 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine) .

Biological Activity

Introduction

4-Chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and its significance in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is . The structural features include a pyrazole ring and an oxolane moiety, which contribute to its unique biological properties. The presence of the chlorine atom is critical for its activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study on pancreatic ductal adenocarcinoma (PANC-1) cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

4-Chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine acts as an inhibitor of specific enzymes involved in critical metabolic pathways. Notably, it has shown inhibitory effects on phospholipase A2, which is implicated in inflammatory processes. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine can be attributed to its ability to bind selectively to certain enzymes and receptors. This binding modulates their activity, leading to alterations in cellular signaling pathways. The precise molecular targets are still under investigation but are believed to include kinases and phospholipases, which play pivotal roles in cell proliferation and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(Oxolan-3-yl)-1H-pyrazol-3-amine | Structure | Exhibits broad-spectrum antimicrobial activity |

| 4-Bromo-pyrazole | Structure | Known for anticancer properties but less selective than 4-chloro derivative |

| 5-Methylpyrazole | Structure | Shows potential as a neuroprotective agent |

The comparative analysis reveals that while other pyrazole derivatives possess biological activities, the specific substitution pattern of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine may enhance its pharmacological profile.

Study on Anticancer Activity

A recent study focusing on the anticancer effects of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine involved treating various cancer cell lines with different concentrations of the compound. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Activation of caspase pathways |

This data underscores the compound's potential as a lead molecule for developing new anticancer therapies.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic efficacy and safety profile of the compound. Animal models treated with varying doses showed significant tumor regression without severe adverse effects, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.